Hoocch2O-peg7-CH2cooh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

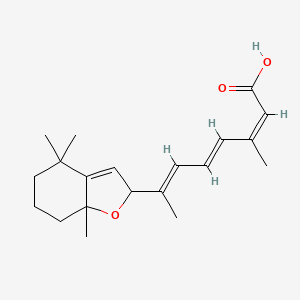

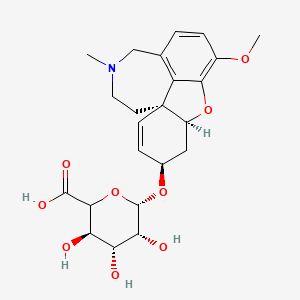

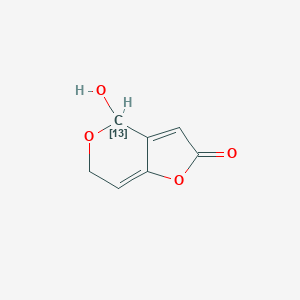

“Hoocch2O-peg7-CH2cooh” is a compound with the CAS Number: 1246189-43-4 . It has a linear formula of C20H38O12 . The IUPAC name for this compound is 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid .

Molecular Structure Analysis

The molecular formula of “Hoocch2O-peg7-CH2cooh” is C18H34O12 . The InChI code for this compound is 1S/C20H38O12/c21-19(22)1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-20(23)24/h1-18H2,(H,21,22)(H,23,24) . The compound has a molecular weight of 442.5 g/mol .

Physical And Chemical Properties Analysis

“Hoocch2O-peg7-CH2cooh” is a solid compound . It has a topological polar surface area of 148 Ų . The compound has a rotatable bond count of 25 .

Applications De Recherche Scientifique

Green Reaction Media and Solvent Properties

The compound Hoocch2O-peg7-CH2cooh, as a derivative of polyethylene glycol (PEG), finds significant application in green chemistry. Studies have shown that aqueous biphasic reactive extraction (ABRE) systems incorporating PEG enhance solvent properties and phase-transfer characteristics, facilitating the separation of reactants or catalysts from products. These systems are recognized for their environmental benignity compared to traditional organic solvents in extraction processes. Their unique physical and chemical properties make low molecular weight liquid PEG a valuable solvent in chemical reactions, acting as an alternative phase-transfer catalyst and playing a crucial role in alternative pulping processes, catalytic chemistry, and enzymatic catalysis (Ji Chen et al., 2005).

Biomedical Applications and Bioconjugation

In the biomedical field, PEGylation, the process of attaching PEG chains to molecules, is a well-established technique to improve drug efficacy and prolong blood circulation time. The functionalization of graphene oxide with PEG (PEG-GO) has garnered attention for its enhanced solubility, stability, and biocompatibility. Such modifications have been exploited in drug delivery, promoting the attachment, proliferation, and differentiation of stem cells for tissue engineering. PEG-GO's antibacterial efficacy also presents potential in minimizing implant-associated infections (Santanu Ghosh & K. Chatterjee, 2020).

Environmental and Safety Concerns

While PEG and its derivatives are generally considered safe and environmentally friendly, there has been growing concern regarding their potential immunogenicity. The presence of anti-PEG antibodies in patients treated with PEGylated drugs has been linked to adverse reactions such as accelerated blood clearance and hypersensitivity. This has led to the exploration of PEG alternatives that could circumvent these issues while retaining the beneficial properties of PEGylation. The development of such alternatives requires concerted efforts from polymer chemists and related scientists (Thai Thanh Hoang Thi et al., 2020).

Mécanisme D'action

Target of Action

HOOCCH2O-PEG7-CH2COOH is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound HOOCCH2O-PEG7-CH2COOH, being a PEG-based PROTAC linker, connects two different ligands . One ligand is for the E3 ubiquitin ligase and the other is for the target protein . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of HOOCCH2O-PEG7-CH2COOH is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By linking the target protein to an E3 ubiquitin ligase, PROTACs like HOOCCH2O-PEG7-CH2COOH can selectively degrade target proteins .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which can enhance the bioavailability of the protacs it is used to construct .

Result of Action

The primary result of the action of HOOCCH2O-PEG7-CH2COOH is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can be beneficial in cases where the target protein is overexpressed or mutated in disease states .

Action Environment

The efficacy and stability of HOOCCH2O-PEG7-CH2COOH, like other PEG-based compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds. .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray .

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O12/c19-17(20)15-29-13-11-27-9-7-25-5-3-23-1-2-24-4-6-26-8-10-28-12-14-30-16-18(21)22/h1-16H2,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXXDWCCIJEREI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(=O)O)OCCOCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hoocch2O-peg7-CH2cooh | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

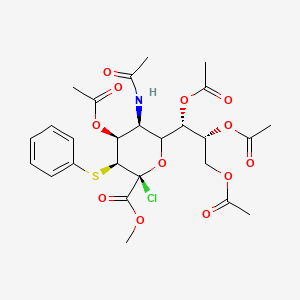

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)